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Compound of Interest

Compound Name: 2,6-Dichloropurine

Cat. No.: B015474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
dichloropurine, a key intermediate in the synthesis of various biologically active compounds.

The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside relevant experimental protocols. Furthermore, it explores

the role of 2,6-disubstituted purines in modulating cellular signaling pathways, offering insights

for drug discovery and development.

Spectroscopic Data of 2,6-Dichloropurine
The following sections summarize the available spectroscopic data for 2,6-dichloropurine,

presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds.

¹H NMR Spectrum:

A proton NMR spectrum for 2,6-dichloropurine has been reported, revealing the chemical

environment of the hydrogen atom in the molecule.[1]
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Chemical Shift (ppm) Multiplicity Assignment

~8.5 - 9.0 Singlet H-8

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency

used.

¹³C NMR Spectrum:

The carbon-13 NMR spectrum provides information on the different carbon environments within

the 2,6-dichloropurine molecule.

Chemical Shift (ppm) Assignment

~153 C-4

~152 C-2

~151 C-6

~145 C-8

~131 C-5

Note: These values are estimated from spectral data and may vary based on experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. While a specific, detailed spectrum with peak assignments

for 2,6-dichloropurine is not readily available in the public domain, characteristic absorption

bands for similar purine and heterocyclic aromatic compounds can be predicted.
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretch (aromatic)

1610 - 1580 Medium-Strong C=N stretch

1580 - 1400 Medium-Strong C=C stretch (ring)

~800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition. For

2,6-dichloropurine (C₅H₂Cl₂N₄), the expected molecular ion peaks would reflect the isotopic

distribution of chlorine (³⁵Cl and ³⁷Cl).

m/z Relative Abundance Assignment

188 High [M]⁺ (with two ³⁵Cl)

190 Medium
[M+2]⁺ (with one ³⁵Cl and one

³⁷Cl)

192 Low [M+4]⁺ (with two ³⁷Cl)

Note: The characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is indicative of a

molecule containing two chlorine atoms.

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for

reproducibility. The following are generalized procedures based on standard laboratory

practices for purine derivatives.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of 2,6-dichloropurine is dissolved in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b015474?utm_src=pdf-body
https://www.benchchem.com/product/b015474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0

ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300

MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters include a

spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio,

and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is

used, and a larger number of scans is typically required due to the lower natural abundance of

the ¹³C isotope. Proton decoupling is commonly employed to simplify the spectrum.

IR Spectroscopy Protocol
Sample Preparation: For solid samples like 2,6-dichloropurine, the potassium bromide (KBr)

pellet method is common. A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure

to form a transparent pellet. Alternatively, the thin-film method can be used, where the sample

is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl

or KBr), and the solvent is allowed to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform

infrared (FT-IR) spectrometer. The spectrum is typically scanned over the mid-infrared range

(4000-400 cm⁻¹). A background spectrum of the KBr pellet or the salt plate is recorded and

subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into

the mass spectrometer, often via direct infusion or after separation by gas chromatography

(GC) or liquid chromatography (LC).

Instrumentation and Data Acquisition: For a volatile compound like 2,6-dichloropurine,

electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a

high-energy electron beam, causing ionization and fragmentation. The resulting ions are then

separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-

flight) and detected.
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Biological Context and Signaling Pathways
2,6-Dichloropurine serves as a versatile precursor for the synthesis of a wide range of purine

derivatives with potential therapeutic applications, including antiviral and anticancer agents.[2]

Notably, 2,6-disubstituted purines have been identified as inhibitors of the Signal Transducer

and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5]

The STAT3 pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its

constitutive activation is implicated in various cancers, making it an attractive target for drug

development.

Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action

of 2,6-disubstituted purine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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